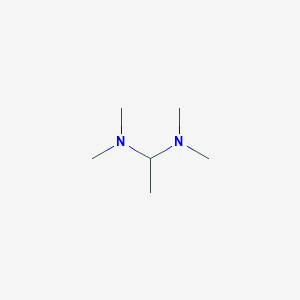

n,n,n',n'-tetramethyl-diaminoethane

Description

Significance and Versatility of TMEDA in Chemical Synthesis and Catalysis

The significance of TMEDA in modern chemistry stems from its remarkable versatility. bdmaee.netsincerechemicals.com It is widely employed as a ligand for metal ions, forming stable, soluble complexes with metal halides such as zinc chloride and copper(I) iodide. chemicalbook.comchemeurope.com In these complexes, TMEDA functions as a bidentate ligand, coordinating to the metal center through its two nitrogen atoms. wikipedia.orgchemicalbook.com

Perhaps its most well-known application is in organolithium chemistry. chemicalbook.comnih.gov TMEDA has a strong affinity for lithium ions. wikipedia.orgchemicalbook.com Organolithium reagents, such as n-butyllithium (n-BuLi), typically exist as unreactive aggregates (tetramers or hexamers) in non-polar solvents. wikipedia.orgnih.gov The addition of TMEDA breaks down these clusters by coordinating to the lithium centers, leading to the formation of smaller, more reactive species. wikipedia.org This enhanced reactivity allows the BuLi/TMEDA system to metalate a variety of substrates, including benzene (B151609), furan, thiophene, and ferrocene. wikipedia.orgchemeurope.com Many anionic organometallic complexes have been successfully isolated as their [Li(tmeda)₂]⁺ complexes. wikipedia.org

Beyond organolithium chemistry, TMEDA is a crucial component in various catalytic systems. It is used in palladium-catalyzed coupling reactions to improve reaction efficiency and selectivity. bdmaee.net In polymerization reactions, TMEDA serves as a catalyst, often in conjunction with ammonium (B1175870) persulfate, for the polymerization of acrylamide (B121943) to create polyacrylamide gels for electrophoresis. chemeurope.com It also finds use as a co-catalyst in the polymerization of olefins like ethylene (B1197577) and propylene (B89431). chemicalbook.comontosight.ai Furthermore, recent studies have highlighted TMEDA's ability to participate in free radical reactions as a chain carrier under specific conditions, showcasing its potential in the development of new synthetic routes. bdmaee.net The compound can also act as a solvent additive and a phase transfer catalyst, promoting reactions between different phases by enhancing the solubility of reactants. bdmaee.net

Historical Context of TMEDA Utilization in Academic Research

The use of TMEDA in academic research has a long history, deeply rooted in the advancement of organometallic chemistry. Its ability to deaggregate organolithium compounds and enhance their reactivity has been a cornerstone of synthetic organic chemistry for decades. wikipedia.orgchemeurope.comnih.gov This fundamental property has allowed chemists to perform a wide array of deprotonation and metalation reactions that were previously inaccessible.

Historically, the formation of stable, isolable metal complexes with TMEDA has been crucial for studying the structure and reactivity of organometallic species. nih.gov For instance, complexes of the type [M(acac)₂(TMEDA)] (where M is a divalent metal and acac is acetylacetonate) have been synthesized and characterized for various transition metals, serving as valuable starting materials for other organometallic and coordination compounds. nih.gov

The application of TMEDA in polymerization catalysis, particularly for polyacrylamide gel electrophoresis (PAGE), became a standard technique in molecular biology laboratories, essential for the separation and analysis of proteins and nucleic acids. Its role in activating organocopper reagents and stabilizing otherwise sensitive salts like zinc chloride has also been a long-standing area of investigation, expanding the toolkit available to synthetic chemists. chemicalbook.com While the precise nature of the TMEDA-lithium interaction has been a subject of ongoing study and debate, its empirical success has solidified its position as a vital reagent in academic and industrial research. wpmucdn.com

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused and scientifically accurate overview of the chemical compound N,N,N',N'-tetramethyl-diaminoethane (TMEDA). The primary objective is to detail its significance and multifaceted roles in contemporary chemical research, with a specific emphasis on its applications in chemical synthesis and catalysis. This article will also briefly touch upon the historical context of its use in academic settings to provide a complete picture of its importance. The content is structured to deliver detailed research findings while strictly excluding any information related to dosage, administration, or safety profiles. All data is presented in a professional and authoritative tone, supported by referenced findings.

Data Tables

Table 1: Physical and Chemical Properties of this compound (TMEDA)

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₆H₁₆N₂ | wikipedia.org |

| Molar Mass | 116.208 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.orgcommonorganicchemistry.com |

| Odor | Fishy, ammoniacal | wikipedia.org |

| Density | 0.775 - 0.7765 g/mL (at 20 °C) | wikipedia.orgcommonorganicchemistry.comsigmaaldrich.com |

| Melting Point | -55 °C to -58.6 °C | wikipedia.orgcommonorganicchemistry.comsigmaaldrich.com |

| Boiling Point | 120-122 °C | commonorganicchemistry.comsigmaaldrich.com |

| Solubility in Water | Miscible | wikipedia.org |

| Refractive Index (n_D²⁰) | 1.4179 | wikipedia.orgsigmaaldrich.com |

| CAS Number | 110-18-9 | wikipedia.orgcommonorganicchemistry.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation / Synonym |

|---|---|

| N,N,N',N'-Tetramethylethylenediamine | TMEDA, TEMED |

| Ethylenediamine | |

| n-Butyllithium | n-BuLi |

| Zinc Chloride | |

| Copper(I) Iodide | |

| Benzene | |

| Furan | |

| Thiophene | |

| Ferrocene | |

| Ammonium Persulfate | APS |

| Acrylamide | |

| Polyacrylamide | |

| Ethylene | |

| Propylene | |

| Acetylacetonate (B107027) | acac |

| Lithium Diisopropylamide | LDA |

Structure

3D Structure

Properties

CAS No. |

5498-94-2 |

|---|---|

Molecular Formula |

C6H16N2 |

Molecular Weight |

116.20 g/mol |

IUPAC Name |

1-N,1-N,1-N',1-N'-tetramethylethane-1,1-diamine |

InChI |

InChI=1S/C6H16N2/c1-6(7(2)3)8(4)5/h6H,1-5H3 |

InChI Key |

CMTIHEOOVZATEB-UHFFFAOYSA-N |

Canonical SMILES |

CC(N(C)C)N(C)C |

Origin of Product |

United States |

Coordination Chemistry of N,n,n ,n Tetramethyl Diaminoethane

Ligand Properties and Chelating Ability of TMEDA

TMEDA's effectiveness as a ligand stems from the presence of two tertiary amine groups linked by an ethylene (B1197577) bridge. nih.gov This structure allows it to coordinate to a metal center in a bidentate fashion, forming a stable five-membered chelate ring. nih.gov

Bidentate Coordination Modes and Conformation

TMEDA exclusively acts as a bidentate ligand, coordinating to metal ions through the lone pairs of electrons on its two nitrogen atoms. wikipedia.orgchemicalbook.com This chelation results in the formation of a puckered, five-membered ring, which typically adopts a gauche conformation. nih.gov In its uncoordinated, solid state, the molecule adopts an antiperiplanar conformation. nih.gov The bite angle of the TMEDA ligand, defined as the N-M-N angle (where M is the metal center), is a critical parameter in its coordination complexes. In octahedral complexes with acetylacetonate (B107027) (acac), the TMEDA bite angle has been observed to range from 77.3° to 80.3°. nih.gov

The conformation of the chelate ring can be described as either λ or δ, representing the two possible enantiomeric twist conformations of the ethylene bridge. nih.gov In centrosymmetric crystal structures, both conformations are present in equal amounts. nih.gov

Steric and Electronic Influences on Metal Coordination

The coordination of TMEDA to a metal center is influenced by both steric and electronic factors.

Steric Effects: The four methyl groups on the nitrogen atoms introduce significant steric bulk around the metal center. This steric hindrance can influence the geometry of the resulting complex and can prevent the coordination of additional bulky ligands. taylorandfrancis.com For example, the steric bulk of TMEDA is thought to drive the formation of larger cyclic structures in some palladium complexes, preventing the formation of smaller dimers. taylorandfrancis.com

Electronic Effects: The nitrogen atoms in TMEDA are strong σ-donors, readily donating their lone pair of electrons to a metal center. This strong electron-donating ability helps to stabilize the metal ion. tuodaindus.comchemicalbook.com The electronic properties of the metal center can, in turn, influence the M-N bond lengths. Generally, changes in the d-orbital occupation of transition metals lead to variations in the metal-ligand bond distances. chemrxiv.org The strong Lewis basicity of TMEDA allows it to deaggregate organolithium reagents, increasing their reactivity. wikipedia.orgnih.gov

Synthesis and Characterization of Metal-TMEDA Complexes

TMEDA forms stable complexes with a wide variety of metal halides, leading to products that are often soluble in organic solvents. wikipedia.orgchemicalbook.com These complexes are typically synthesized by reacting a metal salt with TMEDA in a suitable solvent.

Transition Metal Complexes

TMEDA is a prevalent additive in transition metal catalysis, particularly with iron, where it has been shown to be crucial for achieving high conversion and selectivity in reactions like cross-coupling and C-H activation. nih.gov

The synthesis of iron-TMEDA complexes is often a key step in the preparation of iron-based catalysts. nih.gov For instance, the reaction of iron(II) bromide with TMEDA can yield FeBr₂(TMEDA). This complex can then serve as a starting material for further reactions, such as the synthesis of organoiron compounds. nih.gov

One notable example is the synthesis of FePhBr(TMEDA), which crystallizes as colorless plates. X-ray diffraction analysis revealed a distorted tetrahedral geometry for this high-spin Fe(II) species. nih.gov In iron-catalyzed cross-coupling reactions, TMEDA-ligated iron species are believed to be central to the catalytic cycle. nih.govnih.gov The formation of TMEDA–iron(II)–alkyl species is a key step that allows for a controlled reduction to catalytically active iron(0) complexes. nih.gov

| Complex | Formula | Geometry | Characterization Method |

|---|---|---|---|

| Iron(II) Phenyl Bromide TMEDA | FePhBr(TMEDA) | Distorted Tetrahedral | X-ray Diffraction, Mössbauer Spectroscopy |

TMEDA readily forms complexes with copper(II) salts. These complexes often feature a distorted octahedral or square pyramidal geometry around the copper(II) center. researchgate.net The synthesis typically involves the reaction of a copper(II) salt, such as copper(II) chloride dihydrate or copper(II) acetate (B1210297), with TMEDA and another ligand, like a carboxylate, in a suitable solvent. researchgate.netnih.gov

For example, the complex [Cu(tmen)(Clba)₂] (where tmen is TMEDA and Clba⁻ is 2-chlorobenzoate) features a distorted octahedral geometry with a CuN₂O₄ chromophore. researchgate.net In this complex, the TMEDA ligand is chelated to the copper(II) ion. Similarly, the complex [Cu(2-nitrobenzoate)₂(tmeda)] exhibits a distorted square-planar geometry, with the TMEDA nitrogen atoms and one oxygen atom from each of the two benzoate ligands coordinating to the copper center. nih.gov

The characterization of copper-TMEDA complexes is typically carried out using a combination of techniques, including elemental analysis, spectroscopic methods (FTIR, UV-Vis), and single-crystal X-ray diffraction. researchgate.netnih.gov Infrared spectroscopy is particularly useful for confirming the coordination of the TMEDA ligand, as the Cu-N stretching vibrations can be observed. nih.gov

| Complex | Formula | Coordination Geometry | Chromophore |

|---|---|---|---|

| Bis(2-chlorobenzoato)-TMEDA-copper(II) | [Cu(C₆H₁₆N₂)(C₇H₄ClO₂)₂] | Distorted Octahedral | CuN₂O₄ |

| Aqua-bis(salicylato)-TMEDA-copper(II) | [Cu(C₆H₁₆N₂)(C₇H₅O₃)₂·H₂O] | Square Pyramidal | CuN₂O₃ |

| Bis(2-nitrobenzoato)-TMEDA-copper(II) | [Cu(C₇H₄NO₄)₂(C₆H₁₆N₂)] | Distorted Square-Planar | CuN₂O₂ |

Alkali Metal Complexes

Sodium-TMEDA Complexes

In more complex bimetallic systems, TMEDA acts as a strong donor ligand, capable of encapsulating the sodium cation and facilitating the formation of solvent-separated ion pairs. A systematic study of sodium magnesiate systems containing the bulky amide ligand 1,1,1,3,3,3-hexamethyldisilazide (HMDS) demonstrated this behavior. The reaction of a polymeric sodium magnesiate with TMEDA does not yield a simple adduct but instead produces the solvent-separated ion pair [(TMEDA)₂·Na]⁺[Mg(HMDS)₃]⁻. nih.gov X-ray crystallographic and multinuclear NMR studies have confirmed the structure of these and related ion-paired species, where two TMEDA ligands coordinate to the sodium cation. nih.gov

Lanthanide and Actinide Complexes

The coordination chemistry of f-block elements—the lanthanides and actinides—is characterized by high coordination numbers, predominantly ionic bonding, and a preference for hard donor atoms like oxygen and nitrogen. Given these properties, TMEDA is an effective ligand for these metal ions. However, the study of actinide complexes, in particular, is often hampered by the elements' radioactivity and scarcity, leading researchers to sometimes draw parallels from the behavior of lanthanides as chemical analogs. nih.govnih.gov

While extensive research exists on lanthanide and actinide complexes with various organic ligands, including polyaminopolycarboxylates and diamides, specific structural reports on simple TMEDA adducts are less common in the literature. nih.govosti.gov The coordination of TMEDA with lanthanide and actinide ions typically occurs in conjunction with other ligands, which collectively satisfy the metal's large coordination sphere. The fundamental interaction involves the donation of the lone pairs of electrons from the two nitrogen atoms of TMEDA to the hard Lewis acidic f-block metal center. The resulting complexes are crucial in various catalytic and separation processes. Understanding the subtle differences in coordination between lanthanides and actinides is a key area of research, as it can be exploited for the separation of these elements in nuclear fuel reprocessing. osti.gov

Structural Elucidation of TMEDA-Metal Adducts

The definitive characterization of TMEDA-metal complexes relies on a combination of solid-state and solution-phase analytical techniques. X-ray crystallography provides precise atomic-level detail of structures in the solid state, while spectroscopic methods offer insights into their integrity, geometry, and dynamic behavior in solution.

Solid-State Structures via X-ray Crystallography

A common structural motif involves TMEDA acting as a chelating ligand, forming a five-membered M-N-C-C-N ring which typically adopts a twisted or envelope conformation. In mixed-ligand complexes, such as those with acetylacetonate (acac), [M(acac)₂(TMEDA)], the TMEDA ligand occupies two coordination sites of a central metal atom. For metals like manganese(II), iron(II), and zinc(II), these complexes exhibit a distorted octahedral geometry, with the N₂O₄ coordination set being completed by four oxygen atoms from the two bidentate acac ligands. nih.gov

Crystallographic analyses of these [M(acac)₂(TMEDA)] compounds reveal specific structural parameters. For example, the Mn-N bond lengths are approximately 2.36 Å, while the Fe-N and Zn-N distances are shorter. The "bite angle" of the chelating TMEDA ligand, defined as the N-M-N angle, is a key parameter and is typically in the range of 77-80°, reflecting the geometric constraints of the five-membered chelate ring. nih.gov In the case of sodium complexes, such as the TMEDA-sodium triflate adduct, X-ray diffraction has shown that the compound crystallizes as a tetramer in a triclinic unit cell. rsc.org

| Parameter | [Mn(acac)₂(TMEDA)] | [Fe(acac)₂(TMEDA)] | [Zn(acac)₂(TMEDA)] |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n | P2₁/n |

| Coordination Geometry | Distorted Octahedral | Distorted Octahedral | Distorted Octahedral |

| Average M-N Bond Length (Å) | 2.360 | 2.258 | 2.225 |

| Average M-O Bond Length (Å) | 2.139 | 2.102 | 2.091 |

| N-M-N Bite Angle (°) | 77.3 | 79.2 | 80.3 |

Solution-Phase Structures via Spectroscopic Techniques

While crystallography provides a static picture of the solid state, spectroscopic techniques are essential for understanding the structure and dynamics of TMEDA-metal complexes in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for this purpose. ¹H and ¹³C NMR spectra provide information about the ligand environment. In diamagnetic complexes, the chemical shifts and coupling constants can confirm the coordination of TMEDA and provide insights into its conformation. For paramagnetic complexes, such as those of iron(II), the signals can be significantly shifted and broadened, but techniques like the Evans method can be used to determine the magnetic susceptibility of the complex in solution. researchgate.net Multinuclear NMR has been employed to study sodium magnesiate complexes involving TMEDA, providing evidence for the existence and nature of the [(TMEDA)₂·Na]⁺ cation in solution. nih.gov

Vibrational Spectroscopy , including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of the TMEDA ligand and can detect changes upon coordination to a metal ion. A comparative spectroscopic analysis of crystalline [TMEDA:NaTf]₄ and its corresponding solution reveals information about conformational changes. For instance, the N-C-C-N dihedral angle of the TMEDA ligand, which is a mixture of gauche and trans conformers in solution, adopts a purely gauche conformation upon crystallization. rsc.org

Mössbauer Spectroscopy is a technique specific to certain isotopes, such as ⁵⁷Fe, and is highly sensitive to the local electronic environment of the nucleus. It has been used to identify and characterize iron-containing species in TMEDA-ligated cross-coupling reaction cycles. By analyzing parameters like the isomer shift (δ) and quadrupole splitting (ΔE_Q), researchers can determine the oxidation state (e.g., Fe(II)) and coordination geometry of the iron centers in intermediates such as FeBr₂(TMEDA) and FePhBr(TMEDA). researchgate.net

Organometallic Chemistry and Catalysis Mediated by N,n,n ,n Tetramethyl Diaminoethane

Role of TMEDA in Organolithium Chemistry

TMEDA plays a crucial role in modifying the behavior of organolithium reagents, which are known to form aggregates in solution. wpmucdn.comnih.gov This aggregation influences their reactivity, and TMEDA's ability to break down these clusters is a key aspect of its utility. iucr.org

Deaggregation of Organolithium Reagents

Organolithium compounds typically exist as oligomeric structures, such as tetramers or hexamers, in non-polar solvents. wikipedia.orgmt.com This aggregation reduces their reactivity. wpmucdn.com TMEDA, by acting as a Lewis base, coordinates to the lithium centers, breaking down these large aggregates into smaller, more reactive species, often dimers or monomers. iucr.orgwpmucdn.comresearchgate.net For instance, n-butyllithium (n-BuLi), which normally exists as a tetramer or hexamer, forms a dimeric complex with TMEDA. wikipedia.orgresearchgate.net This deaggregation is a critical step in enhancing the nucleophilicity and basicity of the organolithium reagent. wpmucdn.com

Crystallographic studies have confirmed the existence of TMEDA-solvated organolithium dimers. wpmucdn.comsigmaaldrich.com The formation of these less-aggregated species is a primary reason for the increased reaction rates observed when TMEDA is used as an additive. wpmucdn.com

Formation of Solvated Ion Pairs (e.g., [Li(TMEDA)2]+ complexes)

TMEDA can form stable, well-defined complexes with lithium cations. One of the most common and well-characterized is the [Li(TMEDA)₂]⁺ complex. wikipedia.org In these complexes, the lithium ion is coordinated by two bidentate TMEDA ligands, effectively encapsulating the metal center. researchgate.net These solvated cations can exist as part of an ion pair with an anionic organometallic species. wikipedia.org

The formation of such complexes can be synthetically useful. For instance, many anionic organometallic complexes have been successfully isolated and characterized as their [Li(TMEDA)₂]⁺ salts. wikipedia.org In these structures, the [Li(TMEDA)₂]⁺ cation behaves similarly to a large, non-coordinating quaternary ammonium (B1175870) salt, which can help to stabilize the anionic portion of the complex. wikipedia.org

Stereochemical Control in Organolithium Transformations

The presence of TMEDA can have a significant impact on the stereochemical outcome of reactions involving chiral organolithium species. By altering the aggregation state and the coordination environment around the lithium ion, TMEDA can influence the conformational stability and reactivity of chiral intermediates.

For example, in the case of chiral lithiated aryloxiranes, the use of a hexane/TMEDA solvent system has been shown to dramatically hinder racemization compared to reactions performed in tetrahydrofuran (B95107) (THF). nih.gov This suggests that the TMEDA-lithium complex provides a more rigid and configurationally stable environment for the chiral carbanion. nih.gov The specific role of TMEDA in both coordinating and non-coordinating solvents has been a subject of discussion, with kinetic data suggesting different mechanisms may be at play depending on the solvent system. nih.gov

TMEDA in Grignard Reagent Systems

While the impact of TMEDA on organolithium chemistry is well-documented, its role in reactions involving Grignard reagents (organomagnesium halides) is also of considerable interest.

Impact on Grignard Reactivity and Aggregation State

Similar to organolithium reagents, Grignard reagents can exist in various aggregated forms, and their reactivity can be modulated by the addition of coordinating ligands like TMEDA. The addition of TMEDA to Grignard reagents can lead to the formation of more reactive species, influencing the outcome of coupling reactions. nih.govnih.gov

For instance, in the iron-catalyzed coupling of alkyl Grignard reagents with aryl chlorides, TMEDA has been shown to be an effective ligand, allowing for lower catalyst loading and milder reaction conditions. nih.gov In some transition-metal-free cross-coupling reactions, TMEDA is crucial for promoting the desired reactivity and suppressing side reactions. organic-chemistry.org For example, in the amination of aryl Grignard reagents with N-chloroamines, TMEDA facilitates the formation of the desired C-N bond while minimizing undesired chlorination. organic-chemistry.org

However, the interaction of TMEDA with Grignard reagents can be complex. In some systems, particularly with bulky Grignard reagents, the formation of homoleptic "ate" complexes, where the metal center is surrounded only by the organic groups, can be favored over the formation of TMEDA adducts. nih.gov These "ate" complexes can exhibit different reactivity profiles compared to the TMEDA-solvated species. nih.gov In other cases, the addition of TMEDA to Grignard reactions has been observed to lead to a higher degree of side reactions compared to other ligands. wisc.edu

The effect of TMEDA on the stereochemistry of Grignard reactions has also been noted, although the outcomes can be system-dependent. researchgate.net The composition and dynamics of Grignard reagents can be influenced by the solvent and additives, which in turn affects the stereoselectivity of their reactions with electrophiles. researchgate.net

Applications in Carbon-Carbon Bond Formation

TMEDA has been instrumental in advancing various carbon-carbon bond-forming reactions, most notably in the context of iron-catalyzed cross-coupling reactions. researchgate.netbohrium.com It is frequently employed in Kumada-type cross-coupling reactions, where it facilitates the reaction between Grignard reagents and organic halides. nih.govnih.gov The presence of TMEDA is often critical for achieving high yields and selectivity in these transformations. iucr.org For example, in the iron-catalyzed coupling of alkyl Grignard reagents with activated aryl chlorides, TMEDA allows for lower catalyst loading and milder reaction conditions, such as ambient temperature. nih.gov

The utility of TMEDA extends to other types of C-C bond-forming reactions as well. It has been used in the synthesis of ynones through the copper-catalyzed coupling of acid chlorides with terminal alkynes. researchgate.net Furthermore, TMEDA plays a role in polymerization reactions, acting as a catalyst for the formation of polyacrylamide gels.

TMEDA as an Additive and Ligand in Transition Metal Catalysis

The function of TMEDA in transition metal catalysis is multifaceted. It can act as a ligand, directly coordinating to the metal center to form a stable complex, or as an additive that influences the reaction environment and the speciation of the catalytic species. bdmaee.netsincerechemicals.com Its coordination to the metal can alter the electronic and steric properties of the catalyst, thereby enhancing its activity and selectivity. sincerechemicals.com

Iron-Catalyzed Cross-Coupling Reactions

The role of TMEDA in iron-catalyzed cross-coupling reactions has been a subject of extensive research and some debate. bohrium.comnih.gov While it is widely acknowledged as a beneficial additive, the precise mechanism of its action has been a topic of investigation. iucr.orgresearchgate.net Studies have shown that TMEDA can significantly decrease the formation of undesirable byproducts in reactions involving Grignard reagents. iucr.org

The addition of TMEDA to iron-catalyzed cross-coupling reactions has a marked positive effect on both reaction yield and chemoselectivity. In many systems, particularly those utilizing Grignard reagents, TMEDA is essential for achieving high yields of the desired cross-coupled product. researchgate.netnih.gov For instance, the iron-catalyzed reaction between γ,δ-epoxy-α,β-unsaturated esters and aliphatic Grignard reagents in the presence of TMEDA leads to the exclusive formation of δ-hydroxy-γ-alkyl-α,β-unsaturated esters in good yields. researchgate.net The selectivity of this reaction is highly dependent on the presence of TMEDA. researchgate.net

The table below illustrates the impact of TMEDA and different iron sources on the yield of a specific homoallylic alcohol.

| Entry | Iron Source | Additive | Yield (%) |

| 7 | FeCl₂ | TMEDA | Good |

| 8 | FeCl₃ | TMEDA | Decreased |

| 9 | Fe(acac)₃ | TMEDA | Decreased |

Data sourced from a study on the selective substitution of functionalized diene and triene monoepoxides. researchgate.net

This data clearly indicates that the combination of FeCl₂ and TMEDA is optimal for this particular transformation, highlighting the specific and influential role of the additive.

Mechanistic studies, including density functional theory (DFT) calculations, have shed light on the role of TMEDA in the formation and propagation of radical intermediates in iron-catalyzed cross-coupling reactions. acs.orgscispace.com It is proposed that TMEDA-bound iron species can initiate the reaction by generating radical intermediates. acs.orgscispace.com Specifically, a bis-phenylated TMEDA-iron complex has been identified as a radical initiator in reactions with an excess of the electrophile. nih.gov

The catalytic cycle is believed to involve radical generation from a TMEDA-iron complex, followed by subsequent steps that lead to the final product. nih.gov This initiation by a TMEDA-ligated species underscores its central role in the catalytic process. acs.orgscispace.com

TMEDA plays a crucial role in modulating the speciation of iron during the catalytic cycle. researchgate.netnih.gov It can stabilize monomeric iron species, preventing the formation of less reactive or off-cycle aggregates. nih.gov The nature of the nucleophile and the reaction conditions, such as the rate of Grignard reagent addition, can influence whether TMEDA-ligated species or homoleptic iron "ate" complexes are the dominant catalytically active species. nih.gov

Beyond traditional cross-coupling reactions, TMEDA is also a valuable additive in the burgeoning field of iron-catalyzed C-H activation and functionalization. researchgate.netbohrium.com These reactions offer a more atom-economical approach to creating complex molecules by directly functionalizing carbon-hydrogen bonds. The presence of TMEDA can be crucial for the success of these transformations.

However, the role of TMEDA can be highly specific to the reaction system. In certain iron-catalyzed C-H activation reactions, the presence of TMEDA is beneficial, while in others, it can be detrimental. For instance, in some zinc salt-mediated C-H arylations, the presence of TMEDA can shut down catalysis. nih.govacs.org This underscores the nuanced and system-dependent role of TMEDA in C-H functionalization chemistry. Mechanistic pathways in these reactions can be complex, sometimes involving iron(II)/iron(III)/iron(I) cycles, and the directing group employed also plays a significant role. nih.gov

Copper-Catalyzed Reactions

TMEDA is frequently employed as a ligand in copper catalysis, where it enhances the solubility and reactivity of copper salts, facilitating a variety of transformations.

The oxidative coupling of terminal alkynes to form 1,3-diynes is a fundamental reaction in organic synthesis, with applications in the creation of polymers, natural products, and molecular electronics. The Hay modification of the Glaser coupling utilizes a TMEDA-copper complex under aerobic conditions. ub.edu This homogeneous catalytic system offers significant advantages over the original heterogeneous conditions. ub.edu

Computational studies using density functional theory (DFT) on the Eglinton coupling, a related copper(II) acetate (B1210297) mediated reaction, have shed light on the mechanistic details. ub.eduresearchgate.netscilit.com These studies suggest that the reaction likely proceeds through the dimerization of copper(II) alkynyl complexes, followed by a bimetallic reductive elimination, rather than the formation of free alkynyl radicals. ub.eduscilit.com The coordination of the alkyne to the copper center increases the acidity of the terminal C-H bond, facilitating its deprotonation, which is considered the rate-limiting step of the reaction. ub.eduscilit.com The role of a nitrogen donor ligand like TMEDA is crucial in the Hay variant, where it facilitates the entire process under homogeneous conditions. ub.edu Theoretical models indicate the reaction starts with the coordination of the terminal alkyne to a cuprous complex, followed by single electron transfer to form a Cu(II)-acetylide intermediate. sioc-journal.cn

Beyond alkyne coupling, TMEDA and related nitrogen ligands are instrumental in other copper-catalyzed transformations. For instance, copper-catalyzed methods for the synthesis of ynamides have been developed, proceeding through the aerobic oxidative coupling of terminal alkynes with various nitrogen nucleophiles. nih.gov These reactions highlight the capacity of copper to mediate the formation of carbon-nitrogen bonds under oxidative conditions. nih.govrsc.org While not always explicitly involving TMEDA, these systems rely on the same principles of ligand-accelerated catalysis. The presence of copper can also influence photochemical reactions; for example, it has been shown to impact the reactivity of the triplet excited state of natural organic matter (³NOM*), an important reactive intermediate in environmental chemistry. nih.gov

Nickel-Catalyzed Polymerization and Cross-Coupling Systems

In nickel catalysis, TMEDA is a key ligand for stabilizing catalytic intermediates and enabling important reactions like olefin polymerization and cross-coupling.

TMEDA's ability to chelate to nickel centers is crucial for the stabilization of reactive intermediates in various oxidation states. researchgate.net Studies on TMEDA-coordinated neutral Ni(II) complexes, such as [(N,O)NiCH₃(TMEDA)], have revealed that the TMEDA ligand can adopt multiple binding modes, including both open κ¹- and chelating κ²-fashions. researchgate.net This coordination flexibility is significant as it influences the reactivity of the complex. The binding of TMEDA is often strongly favored over solvent coordination. researchgate.net The use of N-containing ligands like TMEDA is also known to promote radical pathways in cross-coupling reactions by stabilizing open-shell Ni(I) and Ni(III) intermediates. squarespace.com This stabilization is attributed to the electronic properties of the ligand, which can influence the ligand field splitting energy and favor the formation of paramagnetic species. squarespace.com

Neutral salicylaldiminato Ni(II) complexes featuring a TMEDA ligand have been investigated as versatile and reactive precatalysts for olefin polymerization. researchgate.net These TMEDA-coordinated species are often synthesized by reacting a precursor like [(TMEDA)NiMe₂] with salicylaldimines. researchgate.net The catalytic activity of these systems can be significantly high. For example, one TMEDA-containing catalyst precursor exhibited an activity of 6.26 × 10⁶ g mol Ni⁻¹ h⁻¹ at 30°C, although the molecular weight of the resulting polyethylene (B3416737) was low due to extensive chain transfer reactions. researchgate.net

The presence of TMEDA can, however, render certain nickel-alkyl complexes dormant towards ethylene (B1197577), suggesting a complex interplay between ligand coordination and catalytic activity. researchgate.net In some cases, TMEDA-coordinated Ni(II)-alkyl complexes appeared unreactive toward ethylene, with the primary reaction being the dimerization of ethylene to butenes. researchgate.net The performance of these catalysts is also influenced by reaction conditions and the specific structure of the primary ligand.

Table 1: Ethylene Polymerization using a TMEDA-Coordinated Nickel Catalyst Catalyst Precursor: 1-tmeda [2,6-(3,5-(F₃C)₂C₆H₃)₂C₆H₃-N═CH-(3,5-I₂-2-OC₆H₂)]Ni(CH₃)(tmeda)

| Temperature (°C) | Activity (g mol Ni⁻¹ h⁻¹) | Polymer Molecular Weight | Notes |

|---|---|---|---|

| 30 | 6.26 × 10⁶ | Low | High catalytic activity with significant chain transfer. researchgate.net |

Zinc-Catalyzed Systems (e.g., Hydrogenolysis, C-H Arylation)

TMEDA also serves as a critical ligand in zinc-catalyzed reactions, facilitating transformations like hydrogenolysis and C-H activation.

Recent research has demonstrated that cationic half-sandwich zinc complexes featuring a chelating TMEDA ligand, specifically [CpZn(TMEDA)][BAr₄ᶠ] (where Cp = η³-C₅Me₅), react with dihydrogen. bohrium.comnih.govresearchgate.net This reaction, conducted at approximately 2 bar H₂ and 80 °C, results in the hydrogenolysis of the Zn-Cp* bond to yield a molecular zinc hydride cation, [(TMEDA)ZnH(thf)][BAr₄ᶠ], and Cp*H. bohrium.comnih.gov This facile cleavage of a zinc-carbon bond by dihydrogen highlights a pathway reminiscent of σ-bond metathesis. bohrium.comnih.gov

Furthermore, these TMEDA-stabilized zinc cations have demonstrated catalytic activity. The related complex with a tetraethylethylenediamine (TEEDA) ligand was shown to catalytically hydrogenate N-benzylideneaniline. bohrium.comnih.gov In a different transformation, a related zinc complex with a PMDTA ligand was shown to undergo C-H bond activation in acetonitrile, indicating the potential for TMEDA-zinc systems to participate in C-H functionalization reactions. bohrium.comnih.gov

Palladium-Catalyzed Borylation Reactions

N,N,N',N'-tetramethyl-diaminoethane (TMEDA) has demonstrated utility as a ligand in palladium-catalyzed borylation reactions, a critical process for the synthesis of arylboron compounds, which are key intermediates in Suzuki-Miyaura cross-coupling reactions. The development of efficient methods for the borylation of aryl halides has been a significant area of research.

In this context, tetrakis(dimethylamino)diboron (B157049) has been identified as a novel and effective borylating agent in palladium-catalyzed reactions of aryl and heteroaryl halides. nih.govresearchgate.net This method is presented as a more atom-economical and efficient alternative to methods using bis(pinacolato)diboron (B136004) (B₂Pin₂) or bis-boronic acid (BBA), as tetrakis(dimethylamino)diboron is a precursor to both. nih.govresearchgate.net The use of this reagent avoids the need for its conversion, thereby saving time and reducing chemical waste. nih.gov The process is compatible with a variety of functional groups and generally provides good to excellent yields of the corresponding trifluoroborates. nih.gov While iodides show optimal results with BBA, this newer method complements existing protocols, with different substrates performing better under specific conditions. nih.gov

The choice of ligand is crucial for the success of these reactions, particularly with sterically hindered substrates. Research has focused on developing efficient biaryl monophosphorus ligands to be used in conjunction with palladium precursors. organic-chemistry.org For instance, a specific biaryl monophosphorus ligand containing an anthracenyl moiety has shown high reactivity for the borylation of sterically hindered aryl bromides at low palladium loadings. organic-chemistry.org This ligand system has achieved high turnover numbers, indicating its efficiency. organic-chemistry.org While effective for aryl bromides, other ligands have been found to be more suitable for the borylation of aryl chlorides. organic-chemistry.org

Table 1: Selected Examples of Palladium-Catalyzed Borylation of Aryl Halides This table is interactive. You can sort and filter the data by clicking on the column headers.

| Entry | Aryl Halide | Borylating Agent | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 4-Fluorophenyl iodide | (Me₂N)₂BB(NMe₂)₂ | Pd(OAc)₂ / XPhos | 4-Fluorophenyltrifluoroborate | 87 | nih.gov |

| 2 | 2-Bromo-1,3,5-triisopropylbenzene | Bis(pinacolato)diboron | Pd precursor / Ligand 5 | 2-(1,3,5-Triisopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 85 | organic-chemistry.org |

| 3 | 1-Bromo-4-methoxybenzene | Bis(pinacolato)diboron | Pd precursor / Ligand 5 | 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | High (TON 9000) | organic-chemistry.org |

| 4 | 4-Chloroiodobenzene | LiN(SiMe₃)₂ | (PPh₃)₂CoN(SiMe₃)₂ | p-Chloroaniline | - | rsc.org |

| 5 | 4-Iodoanisole | B₂(OH)₄ | Palladium catalyst | 4-Anisylboronic acid | High | researchgate.net |

Platinum-Catalyzed C-H Activation

The activation and functionalization of carbon-hydrogen (C-H) bonds is a primary goal in modern chemistry, aiming for more efficient and selective synthesis of complex molecules. Platinum complexes, often featuring this compound (TMEDA) or analogous nitrogen-donor ligands, have been instrumental in advancing this field. researchgate.netnih.gov

Mechanistic investigations have revealed that platinum(II) complexes can activate C-H bonds through an oxidative addition pathway, leading to the formation of platinum(IV) intermediates. acs.org The strength of the resulting Pt-H and Pt-C bonds is a favorable thermodynamic driver for this process. acs.org The reaction is often initiated by the dissociation of a ligand to create a vacant coordination site on the platinum center. acs.org

The choice of ligand is critical in tuning the reactivity of the platinum catalyst. Neutral platinum methyl complexes with bidentate anionic N,N- and N,C-donor ligands have been synthesized and studied for their ability to activate C-H bonds and undergo subsequent oxidation. rutgers.edu The ease of oxidation of these complexes was found to be dependent on the nature of the ligand backbone. rutgers.edu For instance, in the presence of bidentate ligands like 2,2'-bipyridine (B1663995) and TMEDA, β-branching in the synthesis of poly(3-hexylthiophene) was entirely suppressed. taylorandfrancis.com

Platinum-catalyzed C-H activation has been demonstrated in various contexts:

Stoichiometric and Catalytic Bond Formation: Platinum complexes have been used for both stoichiometric and catalytic formation of C-O, C-C, and C-B bonds via C-H activation. researchgate.netnih.gov

Aqueous Medium: Studies have shown that platinum(II) can oxidize unactivated C-H bonds in an aqueous medium, while metallic platinum in the presence of oxygen catalytically oxidizes C-H bonds adjacent to an oxygen atom. psu.edu This allows for a degree of selectivity in the oxidation of substrates like ethers, alcohols, and alkanes. psu.edu

Heteroatom-Assisted Activation: The reaction of bulky imine ligands with a tetramethyl platinum dimer leads to the formation of five-membered platinacycles through heteroatom-assisted C-H activation. nih.gov

Effect of Support: For supported platinum catalysts, the nature of the support can influence the rate of C-H activation. For example, sodium-free silica (B1680970) supports have been shown to lead to faster rates of C-H activation in the H/D exchange of methane (B114726) and ethane (B1197151). researchgate.net

Table 2: Examples of Platinum-Catalyzed C-H Activation This table is interactive. You can sort and filter the data by clicking on the column headers.

| Entry | Substrate | Catalyst System | Ligand Type | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|---|

| 1 | Methane | Bipyrimidine platinum dichloride | Bipyrimidine | Methylbisulfate | Selective oxidation in sulfuric acid | rutgers.edu |

| 2 | Benzene (B151609) | Iminopyrrolide platinum complexes | Iminopyrrolide | - | Rate determined by benzene association | rutgers.edu |

| 3 | Ethane | K₂PtCl₄ | - | Ethanol, Ethylene glycol | Selective oxidation by Pt(II) in aqueous medium | psu.edu |

| 4 | Benzothiophene Imine | Tetramethyl platinum dimer | Imine | Platinacycles | Heteroatom-assisted C-H activation | nih.gov |

| 5 | Isoprene Copolymers | - | TMEDA | Cationic polyelectrolytes | TMEDA beneficial for "clean" polymerization | taylorandfrancis.com |

Cobalt-Catalyzed Oxidative Addition Reactions

Cobalt complexes, with their ability to access multiple oxidation states, are effective catalysts for a variety of transformations, including oxidative addition reactions. The use of this compound (TMEDA) and other nitrogen-based ligands plays a significant role in modulating the reactivity of these cobalt catalysts.

A key application of cobalt-catalyzed oxidative addition is in cross-coupling reactions. For instance, cobalt(I) complexes have been utilized in the amination of aryl halides. rsc.org Mechanistic studies suggest that the reaction proceeds through an oxidative addition of the aryl halide to the cobalt(I) center. The electronic nature of the aryl halide influences the reaction rate, with electron-donating groups on the substrate stabilizing the transition state and accelerating the reaction. rsc.org This methodology has been shown to be tolerant of functional groups, such as boronate esters, that can be sensitive under other catalytic systems. rsc.org

The oxidative addition of organic electrophiles to electrochemically generated cobalt(I) complexes is another area of active research. acs.orgresearchgate.net This approach can lead to the formation of carbon-centered radicals or discrete Co(III)-C bonded species, depending on the ligand environment. The structure of the ligand and the substrate are crucial in determining the reaction pathway and the stability of the intermediates. acs.org

Furthermore, high-valent cobalt-oxo species, generated from cobalt complexes with tetrapyrrolic macrocycles and other N-based ligands, are reactive intermediates in oxidative transformations like water oxidation and oxygen atom transfer reactions. mdpi.com The electronic properties of the ligand are critical for stabilizing these highly reactive species and preventing their degradation. mdpi.com

Electrocatalytic Applications of TMEDA

This compound (TMEDA) has emerged as a valuable component in electrocatalytic systems, influencing both the regioselectivity and the electrochemical properties of various reactions.

Regioselective Sulfenylation of N-Heterocycles

An important application of TMEDA in electrocatalysis is the regioselective sulfenylation of unprotected N-heterocycles. rsc.orgdntb.gov.ua A developed electrochemical protocol utilizes TMEDA as both a promoter and a base to facilitate the reaction between N-heterocycles and a wide range of commercially available arylsulfonyl chlorides. rsc.org This method affords sulfenylated products in good yields with high regioselectivity. rsc.org

The role of TMEDA is multifaceted in this process. It is proposed to tune the sulfenylation process, leading to the observed high regioselectivity. rsc.org

Influence on Oxidation Potentials in Electrochemical Processes

A significant finding in the electrochemical sulfenylation of N-heterocycles is the ability of TMEDA to lower the oxidation potential of substrates like indole (B1671886). rsc.org This is a crucial advantage as it helps to prevent the over-oxidation of the indole substrate during the electrochemical process. rsc.org

N,n,n ,n Tetramethyl Diaminoethane in Polymerization Processes

TMEDA as a Catalyst and Initiator in Free Radical Polymerization

In free radical polymerization, TMEDA is most frequently used in conjunction with an initiator, such as a persulfate salt, to form a redox initiation system. researchgate.netbio-rad.com This system enables the rapid generation of free radicals at ambient temperatures, initiating the polymerization of various monomers.

The combination of TMEDA and ammonium (B1175870) persulfate (APS) is a classic redox pair used to initiate free radical polymerization. bio-rad.comnih.gov In this system, APS serves as the initiator, the source of primary radicals, while TMEDA acts as a catalyst or accelerator. bio-rad.comresearchgate.net The mechanism involves a one-electron transfer reaction. cmu.edu TMEDA, an electron donor, accelerates the decomposition of the persulfate ion (S₂O₈²⁻) to generate sulfate (B86663) radicals (SO₄•⁻). researchgate.net This reaction proceeds through the formation of a charge transfer complex between the amine and the persulfate.

Studies have shown that this redox system generates not only the sulfate free radical but also other radical species, including hydroxyl (HO•), bisulfate (HSO₄•), and an alkylaminoethyl radical derived from TMEDA itself ((CH₃)₂NCH₂CH₂(CH₃)NCH•). researchgate.net These radicals are responsible for initiating the polymerization of vinyl monomers. researchgate.net The presence of both components is necessary, as neither APS nor TMEDA will generate radicals effectively on their own at room temperature.

The APS/TMEDA system is fundamental to the formation of polyacrylamide gels, a cornerstone technique in molecular biology for separating proteins and nucleic acids (PAGE). bio-rad.comnih.gov Polyacrylamide gels are formed through the vinyl addition copolymerization of acrylamide (B121943) and a cross-linking agent, typically N,N'-methylene-bis-acrylamide. bio-rad.comyoutube.com

The process is initiated by the free radicals generated from the APS/TMEDA system. bio-rad.com TMEDA accelerates the formation of persulfate free radicals, which then convert acrylamide monomers into monomer radicals. bio-rad.com These activated monomers react with other unactivated monomers, propagating a polymerization chain. bio-rad.comnih.gov The elongating polymer chains are randomly cross-linked by the bis-acrylamide, resulting in a three-dimensional mesh-like network with a specific porosity. bio-rad.comyoutube.com The efficiency of this polymerization is typically highest at an alkaline pH. wikipedia.org

TMEDA plays a critical role in controlling the kinetics of polymerization and the final properties of the resulting gel. Its primary function is to significantly increase the rate of polymerization, allowing gels to form in a timely manner at room temperature. bio-rad.comyoutube.com In the absence of TMEDA, the generation of free radicals from APS is very slow, leading to prolonged polymerization times. youtube.com

The concentration of both TMEDA and APS can be adjusted to control the reaction. An increase in the concentration of the initiators generally leads to a faster polymerization rate. bio-rad.com However, the concentration of TMEDA also influences the molecular weight of the resulting polymer. researchgate.net Temperature is another critical variable; the polymerization reaction is exothermic, and higher temperatures increase the reaction rate. bio-rad.com For reproducible gel properties, controlling the temperature is essential. bio-rad.com The duration of the polymerization process can also impact the final gel structure, affecting properties like pore size. wikipedia.org

Table 1: Factors Influencing Polymerization Kinetics and Gel Characteristics

| Factor | Influence |

| TMEDA Concentration | Accelerates the rate of radical formation and polymerization. bio-rad.comyoutube.com Affects the molecular weight of the final polymer. researchgate.net |

| Ammonium Persulfate (APS) Concentration | Higher concentrations can increase the polymerization rate. bio-rad.com |

| Temperature | Directly affects the rate of polymerization; the reaction is exothermic. bio-rad.com Affects the physical properties (e.g., turbidity, porosity) of the gel. bio-rad.com |

| pH | Polymerization is most efficient at alkaline pH values (typically 8-9). nih.govwikipedia.org |

| Monomer Concentration | Higher total monomer concentration results in faster polymerization. bio-rad.com |

| Oxygen | Inhibits polymerization by scavenging free radicals; degassing solutions is often recommended. nih.govyoutube.com |

The utility of the TMEDA/APS initiation system extends beyond polyacrylamide gels for electrophoresis to the broader field of hydrogel synthesis. nih.gov Hydrogels are cross-linked polymer networks that can absorb large quantities of water. This initiation system is employed to polymerize a variety of monomers to create functional hydrogels. For example, it has been used to synthesize graft copolymer hydrogels based on sodium acrylate (B77674) and acrylamide, which exhibit sensitivity to pH and temperature changes.

Furthermore, the TMEDA/APS system is frequently used for preparing hydrogels designed for biomedical applications, such as controlled release systems for therapeutic agents. nih.gov It facilitates in situ polymerization, where the hydrogel is formed directly in place, potentially encapsulating sensitive molecules like peptides and proteins. nih.gov The ability to initiate polymerization under mild, aqueous conditions at room temperature is a significant advantage for these applications. rsc.org

While the TMEDA/APS system is valuable for encapsulating biomolecules within hydrogels, a significant consideration is the potential for chemical modification of the entrapped peptides and proteins during the free radical polymerization process. nih.gov Research has demonstrated that exposure to these polymerization reagents can lead to unintended alterations of the biomolecules. nih.gov

Specifically, studies have shown that the TMEDA/APS system can cause the methyleneation of lysine (B10760008) residues in peptides, resulting in an increased mass of 12 Da. nih.gov This modification is believed to be induced by the TEMED-derived radical. The reaction appears to be context-dependent, occurring when a lysine residue is adjacent to certain other amino acids, such as arginine, proline, and others. nih.gov This highlights the need to consider the chemical stability of the encapsulated protein or peptide and to potentially explore alternative, less reactive initiation systems to preserve the biomolecule's integrity during in situ polymerization. nih.gov

TMEDA as a Modifier in Controlled Polymerization Techniques

Beyond its role as a simple accelerator in conventional free radical polymerization, TMEDA also functions as a crucial ligand and modifier in more advanced, controlled polymerization techniques. In these systems, TMEDA coordinates with metal centers or influences the reactivity of other catalysts, enabling greater control over polymer architecture, molecular weight, and dispersity.

For instance, in the field of olefin polymerization, TMEDA is used as a ligand for neutral Ni(II) catalysts. researchgate.net The coordination of TMEDA to the nickel center can create highly reactive and versatile catalyst intermediates. researchgate.net The way TMEDA binds to the metal (either as a labile single-point attachment or a more stable chelating two-point attachment) can be in equilibrium and influences the catalyst's activity. researchgate.net

In the synthesis of conjugated polymers via Direct (Hetero)Arylation Polymerization (DArP), TMEDA has been shown to act as a bidentate ligand that can suppress undesirable side reactions, such as β-branching, leading to more linear and well-defined polymer chains. taylorandfrancis.com It is also used as a component in metal-free controlled radical polymerization systems, such as certain types of organocatalyzed Atom Transfer Radical Polymerization (ATRP), where it can be part of the catalytic system. mdpi.comacs.org

Table 2: Role of TMEDA in Controlled Polymerization

| Polymerization Technique | Role of TMEDA | Example Application |

| Metal-Catalyzed Olefin Polymerization | Coordinating ligand for Ni(II) catalysts, modifying catalyst activity and stability. researchgate.net | Polyethylene (B3416737) synthesis. researchgate.net |

| Direct (Hetero)Arylation Polymerization (DArP) | Bidentate ligand that suppresses side reactions and defects (e.g., β-branching). taylorandfrancis.com | Synthesis of conjugated polymers like P3HT. taylorandfrancis.com |

| Anionic Polymerization | Additive to minimize nucleophilic side reactions. taylorandfrancis.com | Synthesis of copolymers with poly(2-vinylpyridine) side chains. taylorandfrancis.com |

| Organocatalyzed Atom Transfer Radical Polymerization (ATRP) | Component of the photoredox catalyst system. acs.org | Controlled polymerization of methacrylates. acs.org |

Impact on Ziegler-Natta Catalyst Systems

Ziegler-Natta (ZN) catalysts are heterogeneous systems, typically comprising a transition metal halide (like titanium tetrachloride) supported on magnesium chloride, and an organoaluminum cocatalyst, such as triethylaluminum (B1256330) (TEA). wikipedia.orgchimia.ch The activity and stereospecificity of these multi-site catalysts can be significantly enhanced by the addition of external electron donors, which are often Lewis bases. ippi.ac.irresearchgate.net

N,N,N',N'-tetramethyl-diaminoethane (TMEDA), as a bidentate organic amine, can function as such an external donor. The primary role of an external donor like TMEDA is to interact with the components of the catalyst system to improve its performance, particularly in the polymerization of α-olefins like propylene (B89431). buct.edu.cn The mechanism of this improvement is multifaceted. The donor can coordinate to the Lewis acidic sites on the magnesium chloride support, influencing the electronic environment of the active titanium centers. ippi.ac.ir Furthermore, it can form complexes with the triethylaluminum cocatalyst.

Influence on Metallocene Catalyst Systems

Metallocene catalysts represent a class of "single-site" catalysts, which contrasts with the multi-site nature of traditional Ziegler-Natta systems. nih.gov These catalysts typically consist of a group 4 metallocene, such as a zirconocene (B1252598) or titanocene, which is activated by a cocatalyst, most commonly methylaluminoxane (B55162) (MAO). nih.govippi.ac.ir The activation process involves the formation of a cationic, coordinatively unsaturated metallocene species, which is the active site for olefin polymerization. nih.govnih.gov

The single-site nature of metallocene catalysts provides for polymers with narrow molecular weight distributions and allows for precise control over the polymer microstructure by modifying the ligand framework of the metallocene itself. nih.govhhu.de Unlike Ziegler-Natta systems, the use of external Lewis base donors like TMEDA is not a standard practice for enhancing stereoselectivity or activity.

The introduction of a strong Lewis base such as TMEDA into a metallocene system would likely lead to catalyst inhibition or deactivation. TMEDA could coordinate strongly to the highly electrophilic, cationic metal center of the active catalyst. This would block the vacant coordination site required for the incoming olefin monomer to bind before its insertion into the growing polymer chain, thereby inhibiting the polymerization process. It could also interact with the MAO cocatalyst, interfering with the initial activation of the metallocene precatalyst.

Control over Polymer Microstructure

The spatial arrangement of substituent groups along a polymer chain, known as tacticity, is a critical aspect of the polymer's microstructure and dictates its physical properties. wikipedia.orgnumberanalytics.com Isotactic and syndiotactic polymers, having regular structures, can crystallize, leading to materials with higher melting points and mechanical strength, whereas atactic polymers are typically amorphous and softer. wikipedia.org

In Ziegler-Natta polymerization , TMEDA's role as an external donor is key to controlling microstructure. By selectively deactivating non-stereospecific sites, it promotes the formation of isotactic polymers. researchgate.netnumberanalytics.com For example, in propylene polymerization, this control is crucial for producing highly crystalline, isotactic polypropylene (B1209903) with desirable engineering properties, as opposed to the amorphous, atactic polypropylene that has limited applications. wikipedia.org The mechanism involves the donor modulating the active centers to favor a specific stereochemical approach of the monomer during the insertion step. researchgate.netquora.com

In anionic polymerization , TMEDA exerts control over the microstructure by chelating the metal counter-ion (e.g., Li⁺) at the propagating chain end. This complexation alters the stereochemistry around the active carbanion. The structure of the ion pair and its solvation state play a crucial role in determining the stereochemistry of monomer addition. For monomers like methyl methacrylate (B99206) (MMA), polymerization can yield polymers with varying degrees of isotacticity or syndiotacticity depending on the solvent and reaction conditions. winona.edu The addition of a ligand like TMEDA can modify the ion-pair structure, influencing the diastereomeric transition states of the propagation step and thereby altering the tacticity of the resulting polymer. nih.gov

Anionic Polymerization with TMEDA

Kinetics and Mechanism of Anionic Polymerization

Anionic polymerization, particularly when initiated by organolithium compounds in non-polar hydrocarbon solvents, is profoundly accelerated by the addition of TMEDA. The fundamental mechanism involves TMEDA's ability to chelate the lithium counter-ion. This breaks down the strong aggregation of organolithium initiators and propagating polymer chain ends, which exist as dormant tetramers or dimers in hydrocarbon solution.

The chelation by TMEDA creates a monomeric, highly reactive species with a more polarized metal-carbon bond. This "loosened" ion pair, often referred to as a contact ion pair (CIP) complexed with TMEDA, is significantly more reactive than the aggregated species, leading to a dramatic increase in the rate of both initiation and propagation.

The effect of TMEDA is highly dependent on the solvent and the monomer. In polar solvents like tetrahydrofuran (B95107) (THF), which already solvate the cation and break up aggregates, the effect of adding TMEDA is less pronounced. For the anionic polymerization of methyl methacrylate (MMA) in THF, studies have shown that TMEDA does not significantly affect the rate constants of propagation or termination compared to THF alone, suggesting THF is a comparatively effective ligand for the lithium enolate species. researchgate.net

However, for the polymerization of monomers like styrene (B11656) or α-methylstyrene in hydrocarbon solvents, the rate enhancement is substantial. The kinetics can be complex, with the apparent rate constant being a function of the molar ratio r = [TMEDA]/[Initiator]. For α-methylstyrene, the rate constant was found to decrease for r < 1 and increase for r > 1, suggesting the presence of multiple active species with different reactivities. researchgate.net

Effect on Active Species Aggregation and Reactivity of Initiators

The primary function of TMEDA in anionic polymerization initiated by organolithium compounds is the deaggregation of active species. Organolithium initiators, such as n-butyllithium (n-BuLi), exist as hexamers or tetramers in hydrocarbon solvents. These aggregates have low reactivity. TMEDA, as a strong bidentate Lewis base, effectively complexes with the lithium ions, breaking down these large aggregates into more reactive monomeric or dimeric species. This deaggregation increases the effective concentration of the initiating species, leading to a much faster and more efficient initiation step.

The state of aggregation of the propagating chain end is also affected. Polystyryllithium, for example, primarily exists as a dormant dimer in hydrocarbon solvents. The addition of TMEDA shifts the equilibrium from the unreactive dimer to a more reactive TMEDA-complexed monomeric chain end, thus accelerating propagation.

Interestingly, in the case of lithium enolates, such as those formed during the polymerization of methyl methacrylate (MMA) in THF, the situation is different. Research has indicated that even in the presence of TMEDA, the propagating species remain aggregated. researchgate.net The reaction order with respect to active centers was found to be 0.5, which is indicative of a dimer-monomer equilibrium where the monomeric species is the active one. This finding suggests that the chelation of the lithium cation by TMEDA does not effectively disrupt the aggregation of the enolate ion pair in this specific system, and the equilibrium constants of aggregation are not significantly affected. researchgate.net

Table 1: Effect of Aminosilane (B1250345) External Donors on Propylene Polymerization with Ziegler-Natta Catalyst This table summarizes representative data on how different aminosilane external donors can influence catalyst activity and polymer properties compared to a standard donor.

| Run | External Donor | Si/Ti ratio (mol/mol) | Activity (kg PP/g Cat·h) | Isotacticity Index (%) | Melt Flow Rate (g/10 min) |

|---|---|---|---|---|---|

| 1 | C-donor (Standard) | 50 | 35.2 | 98.1 | 25.4 |

| 2 | U-donor | 50 | 37.5 | 97.5 | 55.6 |

| 3 | T01 donor | 50 | 36.8 | 96.2 | 110.5 |

| 4 | T01 donor | 100 | 35.5 | 97.8 | 95.3 |

Data adapted from reference mdpi.com. C-donor, U-donor, and T01 donor represent different types of silane (B1218182)/aminosilane compounds.

Table 2: Kinetic Data for Anionic Polymerization of Methyl Methacrylate (MMA) in THF This table illustrates that in a polar solvent like THF, the addition of TMEDA does not significantly alter the key kinetic parameters, as THF itself is a strong ligand.

| Parameter | Without TMEDA | With TMEDA | Observation |

|---|---|---|---|

| Reaction order w.r.t. active centers | ~0.5 | ~0.5 | Indicates aggregation of active species persists in both cases. researchgate.net |

| Rate constant of propagation (k±) | Not significantly affected | Not significantly affected | TMEDA is not a substantially better ligand than THF for lithium ester enolates. researchgate.net |

| Equilibrium constant of aggregation (KA) | Not significantly affected | Not significantly affected | Chelation by TMEDA does not effectively perturb ion pair aggregation. researchgate.net |

| Rate constant of termination | Comparable | Comparable | The stability of the active centers is similar under these conditions. researchgate.net |

Data based on findings from reference researchgate.net.

Table of Compounds

| Compound Name |

|---|

| This compound (TMEDA) |

| Ziegler-Natta Catalyst |

| Metallocene Catalyst |

| Polypropylene |

| Poly(methyl methacrylate) (PMMA) |

| Titanium tetrachloride |

| Magnesium chloride |

| Triethylaluminum (TEA) |

| Propylene |

| α-olefins |

| Atactic polypropylene |

| Isotactic polypropylene |

| Syndiotactic polypropylene |

| Zirconocene |

| Titanocene |

| Methylaluminoxane (MAO) |

| Methyl methacrylate (MMA) |

| Styrene |

| α-methylstyrene |

| Tetrahydrofuran (THF) |

| n-butyllithium (n-BuLi) |

| Polystyryllithium |

| Aminosilane |

| Diethylamino triethoxy silane (U-donor) |

| Bis(ethylamino) di-cyclopentyl silane (T01 donor) |

| 1,1-diphenyl-hexyllithium |

| Lithium |

Mechanistic and Theoretical Investigations of N,n,n ,n Tetramethyl Diaminoethane Reactivity

Computational Chemistry Approaches

Computational chemistry offers a powerful lens through which to understand the intricacies of chemical reactivity. For a molecule like TMEDA, which is widely used as a chelating ligand and in organometallic catalysis, these methods are invaluable for elucidating reaction mechanisms, predicting structures, and understanding electronic effects that govern its function.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a mainstay in the computational study of TMEDA and its complexes due to its favorable balance of accuracy and computational cost. nih.gov It is extensively used to investigate the electronic properties of atoms, molecules, and solids. nih.gov This approach allows for the detailed examination of molecular structures, reaction pathways, and various spectroscopic properties.

A fundamental step in computational analysis is geometry optimization, which seeks to find the lowest energy conformation of a molecule. nih.gov For TMEDA and its metal complexes, DFT calculations are used to predict key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.gov These optimized geometries are confirmed as true minima by ensuring the absence of any imaginary frequencies in the vibrational analysis. nih.gov

The electronic structure of TMEDA is also extensively studied using DFT. Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. d-nb.infoacademie-sciences.fr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of kinetic stability and chemical reactivity. academie-sciences.frresearchgate.net For instance, a smaller energy gap often implies higher chemical reactivity. researchgate.net Theoretical calculations can determine these energy levels, though it is noted that solid-state packing effects, not always included in calculations for isolated molecules, can influence these values in thin films. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Coordinated TMEDA Ligand (Hypothetical Data)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

| Bond Length | N1 | C1 | 1.47 Å | ||

| C1 | C2 | 1.54 Å | |||

| N1 | Metal | 2.15 Å | |||

| Bond Angle | C1 | N1 | C(methyl) | 109.5° | |

| N1 | C1 | C2 | 112.0° | ||

| Dihedral Angle | C(methyl) | N1 | C1 | C2 | 178.5° |

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energy barriers. peerj.comresearchgate.net This is critical for understanding reaction mechanisms and kinetics. By locating the first-order saddle points on the potential energy surface, the transition state structures can be elucidated. kaust.edu.sa The energy difference between the reactants and the transition state defines the activation barrier, a key determinant of the reaction rate. peerj.com

For example, DFT calculations using the B3LYP functional have been employed to investigate the gas-phase reactions of TMEDA with nitrogen dioxide (NO₂), which are important steps for ignition. kaust.edu.sa These studies revealed that TMEDA has a lower energy barrier in these reactions compared to similar compounds, contributing to its shorter ignition delay time. kaust.edu.sa Such computational insights are vital for understanding the performance of TMEDA as a propellant fuel. kaust.edu.sa

TMEDA is frequently used as a bidentate ligand in transition metal complexes, which are often paramagnetic and can exist in different spin states (e.g., high-spin or low-spin). wikipedia.orgsigmaaldrich.com The relative energies of these spin states can dictate the magnetic properties and reactivity of the complex. DFT is a primary method for modeling these spin states and predicting the ground state spin. scispace.comcsic.es

Determining the spin-state gap energies is a significant challenge in theoretical chemistry. chemrxiv.org Different spin states can arise from the arrangement of electrons in the d-orbitals of the metal center, which is influenced by the ligand field environment. chemrxiv.orgresearchgate.net DFT calculations can be used to optimize the geometry of a complex in each possible spin state and calculate their corresponding energies to determine the most stable configuration. csic.es For first-row transition metals with d⁴ to d⁸ electron configurations, complexes can adopt various spin states depending on the metal and its coordination environment. csic.es The accuracy of these predictions is crucial for understanding catalytic pathways and designing new catalysts. chemrxiv.org

Ab Initio Calculations and High-Level Quantum Chemistry Methods

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, provide another avenue for investigating TMEDA's reactivity. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for certain properties.

Ab initio molecular dynamics (AIMD) combines quantum mechanical calculations of forces with classical mechanics to simulate the time evolution of a molecular system. rsc.orgyoutube.com This technique allows for the study of structural and dynamical properties of molecules in solution, providing insights into solute-solvent interactions and hydrogen bonding dynamics. rsc.org For instance, AIMD can be used to study the behavior of TMEDA in different solvents, which is crucial for understanding its role in solution-phase reactions. Theoretical studies have also been performed on complexes like the TMEDA adduct of lithium hexamethyldisilazide using a combination of semiempirical and ab initio methods to understand its aggregation behavior. wikipedia.org

Molecular Mechanics and Natural Bond Orbital (NBO) Analysis

Molecular mechanics (MM) methods utilize classical force fields to model molecular systems. While less accurate than quantum mechanical methods for describing electronic properties, they are significantly faster, enabling the simulation of much larger systems and longer timescales. These methods are particularly useful for studying the conformational landscape of flexible molecules like TMEDA and its large complexes.

Natural Bond Orbital (NBO) analysis is a technique used to interpret a calculated wave function in terms of localized chemical concepts such as bonds, lone pairs, and atomic charges. researchgate.net It provides a Lewis-like structure picture of the molecule, offering insights into bonding interactions and charge distribution. researchgate.net NBO analysis can quantify the donor-acceptor interactions between orbitals, which is particularly useful for understanding the nature of the coordination bond between TMEDA and a metal center.

For example, in studies of Ni(II) β-diketonate-diamine complexes containing TMEDA, NBO analysis has been used to estimate the total charge localized on the Ni center, the diketonate ligand, and the TMEDA ligand. researchgate.netresearchgate.net This analysis revealed that upon fragmentation of the complex, there is a significant donation of electronic charge from the TMEDA ligand to the nickel center, which helps to stabilize the resulting cationic species. researchgate.netresearchgate.net

Table 2: NBO Charges on Ni and TMEDA Ligand in a Neutral Complex and its Fragment

This table is based on published research and shows how NBO analysis can quantify charge distribution. researchgate.netresearchgate.net

| Species | Total NBO Charge on Ni | Total NBO Charge on TMEDA |

| Neutral Ni Complex | +1.05 | +0.20 |

| [Ni-Ligand]⁺ Fragment | +0.75 | +0.45 |

Reaction Molecular Dynamics Simulations

Theoretical investigations into the behavior of TMEDA provide fundamental insights into its electronic structure and dynamic processes. While comprehensive reaction molecular dynamics simulations for many TMEDA-mediated reactions are an emerging area of research, studies on the fundamental properties of the TMEDA molecule itself lay the groundwork for understanding its reactivity.

One key area of investigation has been the ultrafast molecular structural dynamics following charge transfer. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Using techniques like Rydberg fingerprint spectroscopy, researchers have studied the intricate electronic and geometric changes that occur within the TMEDA molecule on extremely short timescales. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These studies are crucial for understanding electron transfer processes, which are fundamental to many reactions where TMEDA is employed. For instance, the study of the charge transfer process in TMEDA provides a basis for understanding how it might facilitate electron transfer between a metal center and a substrate in a catalytic cycle. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Mechanistic Pathways in TMEDA-Mediated Reactions

TMEDA's influence on reaction mechanisms is multifaceted. It can act as a ligand to control the stereochemistry and reactivity of a metal center, a base to facilitate deprotonation, or an agent to break up organometallic aggregates. baranlab.orgwikipedia.orgsincerechemicals.com The following sections detail the specific mechanistic pathways through which TMEDA exerts its effects.

Characterization of Reactive Intermediates

A cornerstone of mechanistic investigation is the identification and characterization of transient or stable reactive intermediates. In TMEDA-mediated reactions, various spectroscopic and analytical techniques have been employed to characterize these crucial species.

In the realm of iron-catalyzed cross-coupling, TMEDA-iron(II)-aryl intermediates have been identified as key players. researchgate.net Techniques such as in-situ spectroscopy, X-ray crystallography, 57Fe Mössbauer spectroscopy, and Electron Paramagnetic Resonance (EPR) spectroscopy have been instrumental in characterizing these intermediates, confirming their role within an iron(II)/(III)/(I) catalytic cycle. researchgate.netiucr.org

Similarly, in nickel-catalyzed olefin polymerization, solution Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study TMEDA-coordinated Ni(II) species. researchgate.netacs.org These studies revealed that TMEDA can adopt different binding modes, including κ¹ (monodentate) and κ² (bidentate chelation), and that an equilibrium exists between these coordinated species and solvent complexes. researchgate.netacs.org This dynamic coordination behavior is critical in understanding the activity and dormancy of the catalyst. researchgate.netacs.org

In organolithium chemistry, 6Li and 13C NMR spectroscopy have been used to characterize the structure of TMEDA-solvated n-butyllithium and phenyllithium (B1222949). acs.org These studies show the formation of dimeric structures with the general formula (RLi)₂(TMEDA)₂, providing insight into how TMEDA modifies the structure and reactivity of the organolithium reagent. acs.org

| System | Reactive Intermediate | Characterization Techniques | Key Findings |

| Iron-Catalyzed Cross-Coupling | TMEDA-iron(II)-aryl complexes | In-situ spectroscopy, X-ray crystallography, 57Fe Mössbauer, EPR | Part of an Fe(II)/Fe(III)/Fe(I) catalytic cycle; selective product formation. researchgate.netiucr.org |

| Nickel-Catalyzed Polymerization | [(N,O)NiCH₃(tmeda)] | Solution NMR Spectroscopy | Exhibits both κ¹ and κ² binding modes; equilibrium with solvent complexes. researchgate.netacs.org |

| Organolithium Reactions | (RLi)₂(TMEDA)₂ | 6Li and 13C NMR Spectroscopy | Forms dimeric structures; influences aggregation state and reactivity. acs.org |

Free Radical Generation and Propagation Mechanisms

TMEDA plays a significant role as a catalyst or promoter in reactions that proceed via free radical mechanisms, most notably in polymerization reactions. researchgate.net It is frequently used in conjunction with an initiator, such as ammonium (B1175870) persulfate (APS) or potassium persulfate (KPS), to generate the initial radical species that trigger polymerization. researchgate.net